molecular formula C10H15N3O B12228917 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine

5-methyl-N-(oxan-4-yl)pyrimidin-2-amine

Cat. No.: B12228917
M. Wt: 193.25 g/mol
InChI Key: LVAFBZQLLCRRBC-UHFFFAOYSA-N
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Description

5-methyl-N-(oxan-4-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine typically involves the reaction of 5-methyl-2-aminopyrimidine with oxan-4-ylamine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This method can be optimized to reduce waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(oxan-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N-(oxan-4-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-methyl-N-(oxan-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H15N3O/c1-8-6-11-10(12-7-8)13-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3,(H,11,12,13)

InChI Key

LVAFBZQLLCRRBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)NC2CCOCC2

Origin of Product

United States

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